molecular formula C27H21N3O5S B304079 N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B304079
M. Wt: 499.5 g/mol
InChI Key: MSSNTQSYUNPUPX-UQQQWYQISA-N
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Description

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which in turn leads to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide in lab experiments is its wide range of biochemical and physiological effects. Additionally, it has been shown to be relatively safe and non-toxic. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are several future directions for research on N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide. One potential area of research is its potential as a treatment for inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide involves several steps, including the reaction of 4-nitrophenyl thiol with 4-bromoaniline to form 4-({4-nitrophenyl}sulfanyl)aniline. This is followed by the reaction of the resulting compound with 2-(5-methyl-2-furyl)acetaldehyde to form 2-(5-methyl-2-furyl)vinyl-4-({4-nitrophenyl}sulfanyl)aniline. Finally, the compound is reacted with benzoyl chloride to form N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide.

Scientific Research Applications

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been used in a wide range of scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. Additionally, it has been used to study the role of various enzymes and proteins in biological processes.

properties

Product Name

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

Molecular Formula

C27H21N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

N-[(Z)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17-

InChI Key

MSSNTQSYUNPUPX-UQQQWYQISA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])\NC(=O)C4=CC=CC=C4

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4

Origin of Product

United States

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